molecular formula C15H31N3O B12648656 N-Amidinomyristamide CAS No. 94087-65-7

N-Amidinomyristamide

Katalognummer: B12648656
CAS-Nummer: 94087-65-7
Molekulargewicht: 269.43 g/mol
InChI-Schlüssel: MQQHKNPPDJSRCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Amidinomyristamide is a chemical compound with the molecular formula C15H31N3O. It is known for its unique structure, which includes an amidine group attached to a myristamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Amidinomyristamide can be synthesized through several methods. One common approach involves the reaction of myristic acid with an amidine precursor under specific conditions. The reaction typically requires a coupling agent and a catalyst to facilitate the formation of the amide bond . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach to amide synthesis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

N-Amidinomyristamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions often result in the formation of N-arylated amides .

Wissenschaftliche Forschungsanwendungen

N-Amidinomyristamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: This compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Amidinomyristamide involves its interaction with specific molecular targets and pathways. The amidine group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Amidino)tetradecanamide
  • Tetradecanamide
  • N,N-Dimethylformamide

Comparison

N-Amidinomyristamide is unique due to its specific structure, which includes an amidine group attached to a myristamide backbone. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, N,N-Dimethylformamide is a common solvent, while this compound has potential therapeutic applications .

Eigenschaften

CAS-Nummer

94087-65-7

Molekularformel

C15H31N3O

Molekulargewicht

269.43 g/mol

IUPAC-Name

N-(diaminomethylidene)tetradecanamide

InChI

InChI=1S/C15H31N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(19)18-15(16)17/h2-13H2,1H3,(H4,16,17,18,19)

InChI-Schlüssel

MQQHKNPPDJSRCT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(=O)N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.